4-acetamido-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of an acetamido group and a trifluoroethyl group attached to a benzamide core. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide typically involves the acylation of aniline derivatives with acetic anhydride, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of a base such as pyridine to facilitate the acylation process. The trifluoroethyl group can be introduced using reagents like trifluoroethyl iodide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The acetamido group may participate in hydrogen bonding, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(2,2,2-trifluoroethoxy)benzamide
- 4-[2-(2-benzylphenoxy)acetamido]-N-(2,2,2-trifluoroethyl)benzamide
Uniqueness
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide is unique due to its specific combination of an acetamido group and a trifluoroethyl group attached to a benzamide core. This structure imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
4-acetamido-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-7(17)16-9-4-2-8(3-5-9)10(18)15-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVUPFMQYTUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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